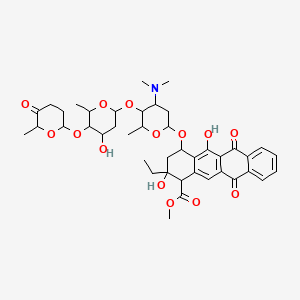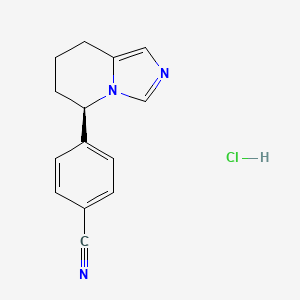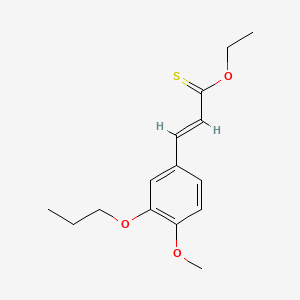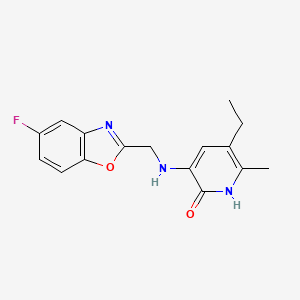
Rivoglitazone metabolite M11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivoglitazone metabolite M11 is a significant compound derived from the metabolism of rivoglitazone, a novel thiazolidinedione peroxisome proliferator-activated receptor gamma agonist. Rivoglitazone is primarily investigated for its potential use in treating type 2 diabetes. The metabolite M11, specifically identified as O-demethyl-O-sulfate, is the major in vivo metabolite in rats and monkeys .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of rivoglitazone metabolite M11 involves the metabolic pathways of rivoglitazone. The primary synthetic route includes the O-demethylation of rivoglitazone followed by sulfation. This process is typically carried out in liver microsomes and freshly isolated hepatocytes of rats, monkeys, and humans .
Industrial Production Methods
The compound is usually produced through in vitro metabolism studies using liver microsomes and hepatocytes .
Análisis De Reacciones Químicas
Types of Reactions
Rivoglitazone metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the O-demethylation of rivoglitazone.
Sulfation: Following O-demethylation, the compound undergoes sulfation to form O-demethyl-O-sulfate
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Liver Microsomes: Used to mimic the in vivo metabolic environment.
Freshly Isolated Hepatocytes: Provide a more accurate representation of the metabolic processes.
Cytochrome P450 Enzymes: Play a crucial role in the oxidation reactions.
UDP-glucuronosyltransferase Enzymes: Involved in the sulfation process
Major Products Formed
The major product formed from these reactions is O-demethyl-O-sulfate, which is the primary metabolite of rivoglitazone in rats and monkeys .
Aplicaciones Científicas De Investigación
Rivoglitazone metabolite M11 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to understand the metabolic pathways and pharmacokinetics of rivoglitazone in different species
Drug Development: Helps in the development of new thiazolidinedione derivatives with improved efficacy and safety profiles
Toxicology Studies: Used to assess the safety and potential side effects of rivoglitazone and its metabolites
Mecanismo De Acción
Rivoglitazone metabolite M11 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and glucose uptake in cells .
Comparación Con Compuestos Similares
Rivoglitazone metabolite M11 can be compared with other thiazolidinedione metabolites, such as:
Pioglitazone Metabolites: Similar to rivoglitazone, pioglitazone undergoes O-demethylation and sulfation to form its primary metabolites.
Rosiglitazone Metabolites: Rosiglitazone also undergoes similar metabolic pathways, including oxidation and sulfation
This compound is unique due to its specific structure and the particular metabolic pathways it undergoes, which may result in different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione metabolites .
Propiedades
Número CAS |
332944-29-3 |
|---|---|
Fórmula molecular |
C19H17N3O7S2 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-3-methylbenzimidazol-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H17N3O7S2/c1-22-15-9-13(29-31(25,26)27)6-7-14(15)20-17(22)10-28-12-4-2-11(3-5-12)8-16-18(23)21-19(24)30-16/h2-7,9,16H,8,10H2,1H3,(H,21,23,24)(H,25,26,27) |
Clave InChI |
INUMSVMFZRMZEH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)OS(=O)(=O)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)








![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)


![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)

